molecular formula C12H19F3N2O4 B2679273 N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid CAS No. 1803611-53-1

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid

Cat. No. B2679273
CAS RN: 1803611-53-1
M. Wt: 312.289
InChI Key: MMSSGABHFMBNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly used in the field of medicinal chemistry and drug discovery, and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Mechanism-Based Inactivation of Monoamine Oxidase B (MAO-B)

Treatment of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide with trifluoroacetic anhydride yields the corresponding descyclopropyl secondary amine in excellent yield. This reaction is a model for the mechanism-based inactivation of MAO-B by cyclopropylamines, proposed to proceed via a polar mechanism involving a flavin-amine adduct (You-Xiong Wang & N. Castagnoli, 1995).

Antimicrobial and Analgesic Activities

The reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine produces 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides and 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides. These compounds have shown antimicrobial and analgesic activities (N. V. Nosova et al., 2020).

Synthesis of Fluorinated Retinoids

Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes is a useful method for preparing unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids (D. Mead et al., 1985).

Acid Labile Protecting Group Stability

Acetylation of the trifluoroacetic acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group dramatically increases acid stability, allowing peptides prepared by the Fmoc/t-butyl solid phase strategy to be deprotected and cleaved while retaining backbone amide protection. Acid lability can be restored by piperidine-mediated de-O-acetylation (M. Quibell et al., 1994).

Synthesis of Heterocyclic Steroid Derivatives

Cyanoacetamide reacts with 3β-hydroxy-16-hydroxymethylene-5-androsten-17-one to form various heterocyclic steroid derivatives depending on the use of a catalytic or molecular amount of piperidine as the basic condensing agent, demonstrating the versatility of piperidine in steroid chemistry (B. G. Ketcheson & A. Taurins, 1960).

properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c13-9(7-3-5-11-6-4-7)10(14)12-8-1-2-8;3-2(4,5)1(6)7/h7-9,11,13H,1-6H2,(H,12,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSGABHFMBNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCNCC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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